molecular formula C10H11ClN4 B1475887 3-Azido-1-(3-chlorobenzyl)azetidine CAS No. 2098078-31-8

3-Azido-1-(3-chlorobenzyl)azetidine

Cat. No.: B1475887
CAS No.: 2098078-31-8
M. Wt: 222.67 g/mol
InChI Key: PHLNOEYQYKKURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-(3-chlorobenzyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Azido-1-(3-chlorobenzyl)azetidine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The azido group in the compound is known for its ability to participate in click chemistry reactions, particularly with alkyne-containing molecules, forming stable triazole linkages. This property makes this compound a valuable tool in bioconjugation and labeling studies. Additionally, the chlorobenzyl group can engage in electrophilic aromatic substitution reactions, further expanding its utility in biochemical applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and phosphatases, thereby affecting downstream signaling cascades. Moreover, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The azido group can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to enzyme inhibition or activation. This interaction can result in conformational changes in the target proteins, affecting their activity and function. Additionally, the compound can influence gene expression by binding to DNA or RNA, thereby modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. These changes can impact its efficacy and potency in biochemical assays and experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, impacting cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its biochemical effects and interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and energy production .

Preparation Methods

The synthesis of 3-Azido-1-(3-chlorobenzyl)azetidine typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-Azido-1-(3-chlorobenzyl)azetidine undergoes various chemical reactions, including:

Common reagents include sodium azide for azidation, lithium aluminum hydride for reduction, and various oxidizing agents like potassium permanganate for oxidation. Major products depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

3-azido-1-[(3-chlorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c11-9-3-1-2-8(4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLNOEYQYKKURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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